Gusperimus

Catalog No.
S529586
CAS No.
98629-43-7
M.F
C17H37N7O3
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gusperimus

CAS Number

98629-43-7

Product Name

Gusperimus

IUPAC Name

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide

Molecular Formula

C17H37N7O3

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23)

InChI Key

IDINUJSAMVOPCM-UHFFFAOYSA-N

SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O

solubility

H2O > 100 (mg/mL)
0.1N NaOH > 100 (mg/mL)
0.1N HCl > 100 (mg/mL)
95% EtOH > 100 (mg/mL)
MeOH > 100 (mg/mL)
DMSO > 100 (mg/mL)
CHCl3 < 0.2 (mg/mL)

Synonyms

1-amino-19-guanidino-11-hydroxy-4,9,12-triazanonadecane-10,13-dione, 15-deoxyspergualin, deoxyspergualin, gusperimus, gusperimus trihydrochloride, gusperimus, (+-)-isomer, NKT-01

Canonical SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O

The exact mass of the compound Gusperimus is 387.2958 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as h2o > 100 (mg/ml)0.1n naoh > 100 (mg/ml)0.1n hcl > 100 (mg/ml)95% etoh > 100 (mg/ml)meoh > 100 (mg/ml)dmso > 100 (mg/ml)chcl3 < 0.2 (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Gusperimus is an immunosuppressive compound derived from the naturally occurring antibiotic spergualin, which was initially isolated from the soil bacterium Bacillus laterosporus. This compound exhibits a unique mechanism of action by inhibiting the maturation of T cells and their polarization into interferon-gamma-secreting Th1 effector cells, ultimately leading to the suppression of activated naive CD4 T cell growth. The molecular formula of gusperimus is C₁₇H₃₇N₇O₃, with a molecular weight of approximately 387.52 g/mol .

During its synthesis and modification. One notable reaction involves the condensation with an ylide derived from 3-triphenylphosphonium propionic acid and lithium hexamethyldisilazane, leading to chain-extended derivatives. Additionally, it can form guanidino-amide structures through catalytic hydrogenation and amidine exchange reactions . The synthesis often employs microwave-accelerated multi-component reactions to enhance yield and stability, addressing issues related to the hydrolysis of its precursors .

Gusperimus has demonstrated significant immunosuppressive properties, particularly in preventing transplant rejection and managing autoimmune disorders. It inhibits the activation of eukaryotic initiation factor 2α (eIF2α), which is critical for protein synthesis in immune responses. This inhibition affects various immune pathways, reducing cytokine secretion and inflammatory responses . Clinical studies indicate that gusperimus can effectively manage conditions like Wegener’s granulomatosis and other forms of vasculitis .

The synthesis of gusperimus typically involves several steps:

  • Initial Condensation: The reaction between specific phosphonium salts and lithium reagents.
  • Activation: Converting carboxylic acids into N-hydroxysuccinimide esters for subsequent reactions.
  • Amidine Exchange: Treatment with amidines to form guanidine derivatives.
  • Hydrogenation: Catalytic hydrogenation to stabilize the final product.
  • Microwave-Assisted Synthesis: Utilizing microwave technology for efficient multi-component reactions that improve yield and reduce reaction time .

Gusperimus is primarily used in:

  • Transplant Medicine: To prevent acute rejection in organ transplant recipients.
  • Autoimmune Disorders: Treating conditions like Wegener’s granulomatosis and systemic lupus erythematosus.
  • Nanoparticle Formulations: Recent studies have explored its incorporation into nanoparticles for controlled drug delivery systems, enhancing its therapeutic efficacy while minimizing side effects .

Gusperimus has been studied for its interactions with various drugs and biological systems:

  • Immunosuppressants: Co-administration with other immunosuppressive agents can increase infection risks due to compounded immunosuppression.
  • Myelotoxic Agents: Combining with drugs like 6-mercaptopurine heightens the risk of bone marrow suppression.
  • Non-Steroidal Anti-Inflammatory Drugs: There is an increased risk of hepatotoxicity when used concurrently .

Several compounds share structural or functional similarities with gusperimus, including:

Compound NameDescriptionUnique Features
SpergualinNatural antibiotic with immunosuppressive propertiesPrecursor to gusperimus; broader antibacterial activity
15-DeoxyspergualinAnalog of spergualin with enhanced stabilityClinically approved for acute allograft rejection
TacrolimusCalcineurin inhibitor used in organ transplantationDifferent mechanism targeting T cell activation
Cyclosporin AAnother calcineurin inhibitorWidely used but associated with nephrotoxicity

Gusperimus stands out due to its unique binding affinity for heat shock proteins Hsp90 and Hsc70, differentiating its mechanism from other immunosuppressants that primarily target T cell signaling pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

7

Exact Mass

387.29578807 g/mol

Monoisotopic Mass

387.29578807 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UJ0ZJ76DO9

MeSH Pharmacological Classification

Immunosuppressive Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AA - Selective immunosuppressants
L04AA19 - Gusperimus

Other CAS

98629-43-7

Wikipedia

Gusperimus

Use Classification

Human drugs -> Rare disease (orphan)

Stability Shelf Life

Bulk: Samples stored at 25 °C for 3 months show 5-8% decomposition (HPLC). Solution: As a 2 mg/mL solution in water at 25 °C, 15- deoxyspergualin is stable for at least 28 hrs under ordinary laboratory conditions (HPLC).

Dates

Last modified: 02-18-2024
1: Perenyei M, Jayne DR, Floßmann O. Gusperimus: immunological mechanism and clinical applications. Rheumatology (Oxford). 2014 Oct;53(10):1732-41. doi: 10.1093/rheumatology/ket451. Epub 2014 Feb 5. Review. PubMed PMID: 24501242.
2: Flossmann O, Jayne DR. Long-term treatment of relapsing Wegener's granulomatosis with 15-deoxyspergualin. Rheumatology (Oxford). 2010 Mar;49(3):556-62. doi: 10.1093/rheumatology/kep411. Epub 2009 Dec 23. PubMed PMID: 20032220.
3: Cheng X, Wang Y, Zhang H, Niu C. [Determination of a major constituent in deoxyspergualin drug by reversed-phase ion-pair chromatography]. Se Pu. 2012 Dec;30(12):1292-4. Chinese. PubMed PMID: 23593889.
4: Banerjee T, Singh RR, Gupta S, Surolia A, Surolia N. 15-Deoxyspergualin hinders physical interaction between basic residues of transit peptide in PfENR and Hsp70-1. IUBMB Life. 2012 Jan;64(1):99-107. doi: 10.1002/iub.583. PubMed PMID: 22223537.
5: Kerr PG, Atkins RC. Deoxyspergualin inhibits cytotoxic T lymphocytes but not NK or LAK cells. Immunol Cell Biol. 1991 Jun;69 ( Pt 3):177-83. PubMed PMID: 1835710.
6: Biffi R, Privitera G, Andreoni B, Matinato C, Pozzi S, Marzona L, Danza M, Rai P, Tiberio G. Luminal bacterial overgrowth and intestinal translocation in pigs given either cyclosporin A or 15-deoxyspergualin after small bowel transplantation. Eur J Surg. 1995 Feb;161(2):93-6. PubMed PMID: 7772637.
7: Di Marco R, Zaccone P, Condorelli L, Leonardi C, Caccamo F, Di Mauro C, Meroni P, Nicoletti F. Deoxyspergualin neither counteracts lipopolysaccharide (LPS) or Staphylococcus aureus enterotoxin-B (SEB) induced lethality in mice nor does it modulate the release of tumor necrosis factor-alpha. Immunol Lett. 1998 Mar;61(1):63-6. PubMed PMID: 9562376.
8: Haberstroh J, Wilhelm T, Schulte-Mönting J, Schorlemmer HU, von Specht BU. Prevention of type I diabetes in the non-obese diabetic (NOD) mouse with 15-deoxyspergualin (15-DS) or 15-DS + cyclosporin A (CyA). Immunol Lett. 1995 Dec;48(2):117-21. PubMed PMID: 8719109.
9: Gannedahl G, Tufveson G, Sundberg B, Groth CG. The effect of plasmapheresis and deoxyspergualin or cyclophosphamide treatment on anti-porcine Gal-alpha (1,3)-Gal antibody titres in humans. Transplant Proc. 1996 Apr;28(2):551. PubMed PMID: 8623262.
10: von Specht BU, Dibelius A, Königsberger H, Lodde G, Roth H, Permanetter W. Prolongation of islet and pancreas graft survival in spontaneous diabetic BB/W rats by perioperative cyclosporin or 15-deoxyspergualin therapy. Transplant Proc. 1989 Feb;21(1 Pt 1):965-7. PubMed PMID: 2495636.
11: Evans CG, Smith MC, Carolan JP, Gestwicki JE. Improved synthesis of 15-deoxyspergualin analogs using the Ugi multi-component reaction. Bioorg Med Chem Lett. 2011 May 1;21(9):2587-90. doi: 10.1016/j.bmcl.2011.02.079. Epub 2011 Mar 1. PubMed PMID: 21420295; PubMed Central PMCID: PMC3088103.
12: Yano K, Fukuda Y, Sumimoto R, Sumimoto K, Ito H, Dohi K. Suppression of liver allograft rejection by administration of 15-deoxyspergualin. Comparison of administration via the hepatic artery, portal vein, or systemic circulation. Transpl Int. 1994 May;7(3):149-56. PubMed PMID: 8060462.
13: Nikolic-Paterson DJ, Tesch GH, Lan HY, Foti R, Atkins RC. Deoxyspergualin inhibits mesangial cell proliferation and major histocompatibility complex class II expression. J Am Soc Nephrol. 1995 May;5(11):1895-902. PubMed PMID: 7620087.
14: Harrison SD Jr, Brockman RW, Trader MW, Laster WR Jr, Griswold DP Jr. Cross-resistance of drug-resistant murine leukemias to deoxyspergualin (NSC 356894) in vivo. Invest New Drugs. 1987 Dec;5(4):345-51. PubMed PMID: 3436739.
15: Zhu X, Imamura M, Tanaka J, Han CW, Hashino S, Imai K, Asano M, Nakane A, Minagawa T, Kobayashi M, et al. Effects of 15-deoxyspergualin in vitro and in vivo on cytokine gene expression. Transplantation. 1994 Nov 27;58(10):1104-9. PubMed PMID: 7974717.
16: Mae T, Nemoto K, Sugawara Y, Abe F, Takeuchi T. Therapeutic studies of the combination of deoxyspergualin and prednisolone in MRL/lpr mice with advanced lupus-like disease. J Antibiot (Tokyo). 1994 Jan;47(1):90-4. PubMed PMID: 8119866.
17: Thomas JM, Contreras JL, Jiang XL, Eckhoff DE, Wang PX, Hubbard WJ, Lobashevsky AL, Wang W, Asiedu C, Stavrou S, Cook WJ, Robbin ML, Thomas FT, Neville DM Jr. Peritransplant tolerance induction in macaques: early events reflecting the unique synergy between immunotoxin and deoxyspergualin. Transplantation. 1999 Dec 15;68(11):1660-73. Retraction in: Marchase RB. Transplantation. 2008 Aug 15;86(3):482. PubMed PMID: 10609942.
18: Muramatsu K, Doi K, Akino T, Shigetomi M, Kawai S. Longer survival of rat limb allograft. Combined immunosuppression of FK-506 and 15-deoxyspergualin. Acta Orthop Scand. 1997 Dec;68(6):581-5. PubMed PMID: 9462361.
19: Kimura Y, Yagi T, Iwagaki H, Watanabe K, Kai K, Yamamura M, Inagaki M, Tanaka S, Tanaka N. Immunomodulation based on a two-way paradigm with deoxyspergualin alleviates graft-versus-host reaction in small-bowel transplantation in rats. J Int Med Res. 2001 May-Jun;29(3):214-21. PubMed PMID: 11471859.
20: Oikawa T, Hasegawa M, Morita I, Murota S, Ashino H, Shimamura M, Kiue A, Hamanaka R, Kuwano M, Ishizuka M, et al. Effect of 15-deoxyspergualin, a microbial angiogenesis inhibitor, on the biological activities of bovine vascular endothelial cells. Anticancer Drugs. 1992 Jun;3(3):293-9. PubMed PMID: 1381973.

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